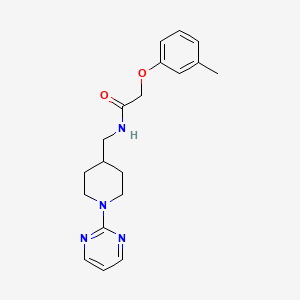
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and it is currently being investigated for its therapeutic potential in several clinical trials.
Mechanism of Action
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide exerts its therapeutic effects by inhibiting the activity of the phosphodiesterase 10A enzyme, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. These molecules are essential for the proper functioning of neurons and are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and Physiological Effects:
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior in preclinical models of neurological disorders. The compound has also been found to increase the levels of several neurotransmitters, including dopamine, acetylcholine, and glutamate, which are critical for proper neuronal function.
Advantages and Limitations for Lab Experiments
The advantages of using N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide in laboratory experiments include its high potency, selectivity, and specificity for the phosphodiesterase 10A enzyme. However, the compound has some limitations, including its poor solubility and stability, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for the development of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide as a therapeutic agent. These include investigating its efficacy in clinical trials for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's therapeutic effects and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of novel analogs and derivatives of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide may lead to the discovery of even more potent and selective inhibitors of the phosphodiesterase 10A enzyme.
Synthesis Methods
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide involves several steps, including the condensation of 2-aminopyrimidine with 4-piperidone, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then coupled with 2-(m-tolyloxy)acetyl chloride to yield the final product.
Scientific Research Applications
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to inhibit the activity of the phosphodiesterase 10A enzyme, which is involved in the regulation of intracellular signaling pathways that are critical for neuronal function.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-4-2-5-17(12-15)25-14-18(24)22-13-16-6-10-23(11-7-16)19-20-8-3-9-21-19/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEQEUCJCJZZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2854261.png)


![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2854265.png)







![2-{[3-chloro-4-(1H-pyrazol-1-yl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2854278.png)
![Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2854279.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2854281.png)